Triethylene glycol lauryl ether sulfate

Description

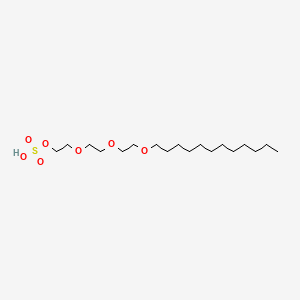

Triethylene glycol lauryl ether sulfate (TGLES) is an anionic surfactant characterized by a lauryl (C12) alkyl chain, three ethylene oxide (EO) units, and a sulfate head group. It is synthesized through ethoxylation of lauryl alcohol followed by sulfation with sulfur trioxide and neutralization with sodium or ammonium hydroxide . This compound is widely used in personal care products (PCPs), detergents, and industrial formulations due to its emulsifying, foaming, and cleaning properties. Its structure balances hydrophobicity (lauryl chain) and hydrophilicity (EO and sulfate groups), making it effective in aqueous and oil-water systems.

Properties

CAS No. |

14960-11-3 |

|---|---|

Molecular Formula |

C18H38O7S |

Molecular Weight |

398.6 g/mol |

IUPAC Name |

2-[2-(2-dodecoxyethoxy)ethoxy]ethyl hydrogen sulfate |

InChI |

InChI=1S/C18H38O7S/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21/h2-18H2,1H3,(H,19,20,21) |

InChI Key |

SBSKZXOUCHIBBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylene glycol lauryl ether sulfate is typically synthesized through the reaction of lauryl alcohol with ethylene oxide to form triethylene glycol lauryl ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid to produce the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where lauryl alcohol is first ethoxylated in the presence of a catalyst. The resulting triethylene glycol lauryl ether is then sulfated and neutralized to form the sulfate ester. This process is optimized for high yield and purity, ensuring the product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Triethylene glycol lauryl ether sulfate undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfate group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the sulfate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

Triethylene glycol lauryl ether sulfate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

Medicine: Investigated for its potential use in drug delivery systems and as a penetration enhancer in transdermal drug formulations.

Industry: Widely used in the formulation of cleaning agents, personal care products, and emulsifiers in various industrial processes

Mechanism of Action

The primary mechanism of action of triethylene glycol lauryl ether sulfate is its ability to reduce surface tension, which allows it to emulsify oils and suspend dirt particles in aqueous solutions. At the molecular level, the compound interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This property is particularly useful in biological applications where cell lysis is required .

Comparison with Similar Compounds

Sodium Lauryl Ether Sulfate (SLES) Variants

- Diethylene Glycol Monolauryl Ether Sulfate (2 EO): Contains two EO units, offering moderate hydrophilicity. Commonly used in shampoos and household cleaners .

- Triethylene Glycol Lauryl Ether Sulfate (3 EO) : Higher EO count enhances water solubility and reduces critical micellar concentration (CMC) compared to 2 EO variants .

- Sodium Myreth Sulfate (3 EO, C14) : Features a myristyl (C14) chain, increasing hydrophobicity and reducing solubility compared to lauryl-based surfactants .

Alkyl Chain Modifications

- Lauryl (C12) vs. Myristyl (C14) : Longer alkyl chains (e.g., C14) improve oil solubility and detergent efficacy but reduce biodegradability .

Physicochemical Properties

*Estimated based on trends from analogous compounds.

Environmental Impact

- Biodegradability : Shorter alkyl chains (C12) and EO units enhance biodegradability. TGLES is less persistent than myristyl-based surfactants but may accumulate in sediments near wastewater discharge points .

- Ecotoxicology : Lauryl sulfate derivatives are frequently detected in untreated wastewater, indicating incomplete removal during treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.